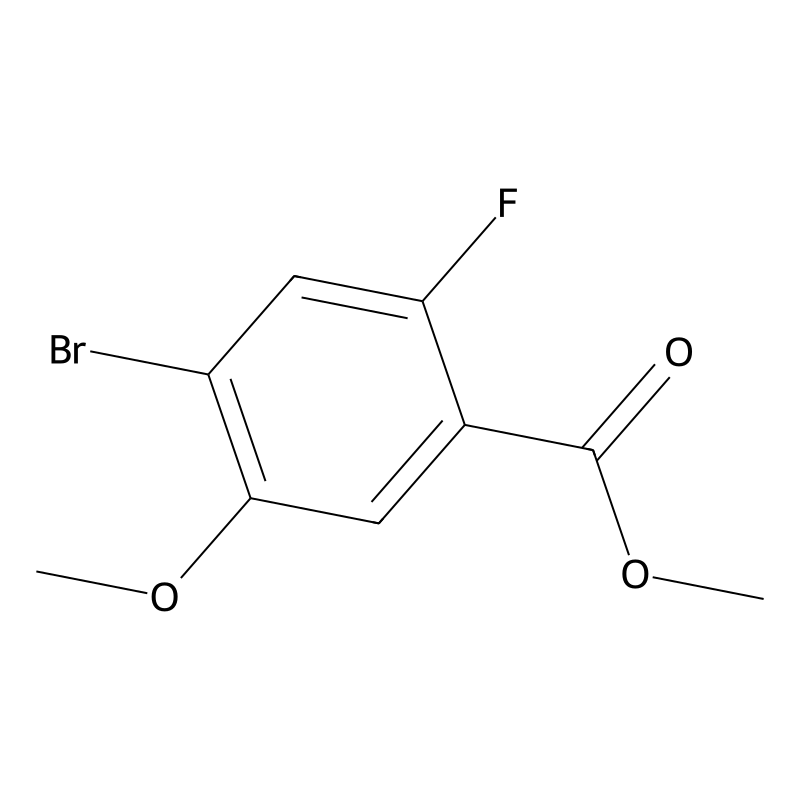

Methyl 4-bromo-2-fluoro-5-methoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- This compound is used in the field of chemical synthesis .

- It is a type of organic compound that can be used in various chemical reactions .

- The specific methods of application or experimental procedures would depend on the particular reaction it is being used in .

- The outcomes obtained would also depend on the specific reaction .

- This compound is used in the field of pharmaceuticals .

- It is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

- The specific methods of application or experimental procedures would involve pharmaceutical synthesis .

- The outcomes obtained would be the production of Canagliflozin, a drug used for the treatment of type 2 diabetes mellitus .

- This compound is used as a pharmaceutical intermediate .

- It is a type of organic compound that can be used in the synthesis of various pharmaceuticals .

- The specific methods of application or experimental procedures would depend on the particular pharmaceutical it is being used to synthesize .

- The outcomes obtained would also depend on the specific pharmaceutical being synthesized .

Methyl 2-bromo-4-fluoro-5-methoxybenzoate

2- (5-BroMo-2-Methylbenzyl)-5- (4-fluorophenyl)thiophene

Methyl 2-bromo-5-methoxybenzoate

Methyl 4-bromo-2-fluoro-5-methoxybenzoate is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid, where specific hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. The unique combination of these substituents imparts distinct chemical properties and reactivity, making it a compound of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry.

There is no known information regarding the mechanism of action of MFBMB in any biological system or its interaction with other compounds.

- Bromine: Bromine can be irritating to the skin, eyes, and respiratory system.

- Fluorine: Fluorine can be corrosive and may react with some materials.

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution. Common reagents include sodium methoxide for nucleophilic substitution and alkyl halides for electrophilic substitution.

- Oxidation and Reduction: The compound can undergo oxidation to yield corresponding carboxylic acids or reduction to form alcohols. Typical oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents might be lithium aluminum hydride or sodium borohydride.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, which are essential for synthesizing more complex aromatic compounds. Palladium catalysts and bases like potassium carbonate are typically employed in these reactions.

Research into the biological activity of methyl 4-bromo-2-fluoro-5-methoxybenzoate indicates potential therapeutic applications. The presence of halogen substituents may enhance its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, although further investigation is needed to fully elucidate its biological mechanisms and potential therapeutic uses.

Methyl 4-bromo-2-fluoro-5-methoxybenzoate can be synthesized through various methods:

- Bromination and Fluorination of Methyl 5-methoxybenzoate: This method involves the use of bromine and a fluorinating agent under controlled conditions to achieve selective substitution at the desired positions on the benzene ring.

- Industrial Production Techniques: In industrial settings, large-scale bromination and fluorination processes are utilized, often employing continuous flow reactors to optimize yield and purity. Advanced purification techniques are also employed to isolate the desired product effectively .

Methyl 4-bromo-2-fluoro-5-methoxybenzoate finds applications across various domains:

- Organic Synthesis: Its unique structural features make it valuable for synthesizing other complex organic molecules.

- Medicinal Chemistry: The compound's potential biological activity positions it as a candidate for developing new therapeutic agents.

- Material Science: Its chemical properties may allow incorporation into novel materials with specific functionalities.

Studies on the interactions of methyl 4-bromo-2-fluoro-5-methoxybenzoate with biological systems are ongoing. Initial findings suggest that it may interact with specific enzymes or receptors, which could lead to insights into its mechanism of action and therapeutic potential. Understanding these interactions is crucial for exploring its applicability in pharmacological contexts.

Several compounds share structural similarities with methyl 4-bromo-2-fluoro-5-methoxybenzoate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 2-bromo-4-fluoro-5-methoxybenzoate | Bromine and fluorine at different positions | Different reactivity profile due to substitution pattern |

| Methyl 4-bromo-5-fluoro-2-nitrobenzoate | Contains a nitro group instead of a methoxy group | Alters electronic properties significantly |

| Methyl 5-bromo-4-chloro-2-fluorobenzoate | Contains chlorine instead of a methoxy group | Changes solubility and reactivity characteristics |

| Methyl 3-bromo-2-fluoro-6-methoxybenzoate | Different positioning of substituents | Unique properties due to methoxy group |

| Methyl 5-bromo-4-fluoro-2-hydroxybenzoate | Hydroxyl group present | Impacts solubility and potential biological interactions |

Methyl 4-bromo-2-fluoro-5-methoxybenzoate stands out due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness enhances its utility in targeted applications within synthesis and research contexts.

Methyl 4-bromo-2-fluoro-5-methoxybenzoate (C₉H₈BrFO₃) is a trisubstituted aromatic ester with a molecular weight of 263.06 g/mol. Its IUPAC name reflects the positions of substituents on the benzene ring: a bromine atom at position 4, fluorine at position 2, and a methoxy group at position 5, with a methyl ester functional group at position 1.

The electronic effects of substituents significantly influence the compound’s reactivity:

- Bromine (σₚ = +0.232) and fluorine (σₚ = +0.353) act as electron-withdrawing groups, directing electrophilic substitution to the para position relative to the methoxy group.

- The methoxy group (σₚ = −0.27) donates electron density via resonance, stabilizing the aromatic system and enhancing solubility in polar solvents.

The steric bulk of substituents creates a distorted electronic environment, as evidenced by Hammett equation applications in predicting reaction outcomes for similar halogenated aromatics.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 3.90 (s, 3H, OCH₃) and δ 3.95 (s, 3H, COOCH₃) as singlets for methoxy groups.

- Aromatic protons appear as doublets or doublet-of-doublets between δ 7.10–7.80 ppm due to coupling with fluorine (³J = 8–12 Hz) and adjacent protons.

¹³C NMR (100 MHz, CDCl₃):

- Carbonyl carbon at δ 165–168 ppm (C=O).

- Aromatic carbons: C-Br (δ 115–120 ppm), C-F (δ 155–160 ppm), and C-OCH₃ (δ 55–60 ppm).

Infrared (IR) Spectroscopy

Key absorptions include:

- Ester C=O stretch at 1,725–1,740 cm⁻¹.

- C-F and C-Br stretches at 1,100–1,250 cm⁻¹ and 550–650 cm⁻¹, respectively.

Mass Spectrometry (MS)

- Molecular ion peak at m/z 263 [M⁺].

- Fragmentation patterns: Loss of methoxy (−31 Da) and bromide (−80 Da) groups.

Crystallographic and Conformational Analysis

While single-crystal X-ray data for this compound is limited, structural analogs exhibit:

- Planar benzene rings with substituent dihedral angles <5° from the ring plane.

- Ester group conformation: The carbonyl oxygen adopts an s-cis orientation relative to the methoxy group, minimizing steric hindrance.

The fluorine atom’s small size allows minimal distortion, whereas bromine introduces slight puckering in the ring. Computational models (DFT) predict bond lengths of 1.74 Å (C-Br) and 1.34 Å (C-F), consistent with halogenated aromatics.

Traditional Synthetic Approaches

Steglich Esterification and Diazomethane Reactions

The preparation of methyl benzoate derivatives through classical esterification methods remains a cornerstone approach in synthetic organic chemistry. Traditional Steglich esterification utilizes dicyclohexylcarbodiimide and dimethylaminopyridine as coupling agents to facilitate the formation of ester bonds under mild conditions [1]. This methodology has been successfully applied to the synthesis of various substituted benzothiazole-phenyl ester derivatives, demonstrating its versatility in accommodating complex aromatic systems [1].

For methyl 4-bromo-2-fluoro-5-methoxybenzoate synthesis, the Steglich esterification approach involves the coupling of 4-bromo-2-fluoro-5-methoxybenzoic acid with methanol in the presence of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine [1] [2]. The reaction typically proceeds at room temperature over 2-4 hours, providing yields ranging from 75-90% depending on substrate purity and reaction conditions [2].

Diazomethane-mediated methylation represents another traditional approach for ester formation. This method involves the selective methylation of carboxylic acids using diazomethane gas, which can be generated in situ from various precursors including N-methyl-N-nitrosourea [3] [4]. The reaction mechanism proceeds through nucleophilic attack of the carboxylate anion on the electrophilic carbon of diazomethane, followed by nitrogen elimination to yield the methyl ester [3].

| Reaction Method | Yield Range | Reaction Time | Temperature | Key Advantages |

|---|---|---|---|---|

| Steglich Esterification | 75-90% | 2-4 hours | Room temperature | Mild conditions, high selectivity |

| Diazomethane Methylation | 80-95% | 30-60 minutes | 0-25°C | High yields, rapid reaction |

| Fischer Esterification | 65-85% | 6-12 hours | Reflux | Simple procedure, cost-effective |

The diazomethane method offers several advantages including rapid reaction kinetics and high yields, but requires careful handling due to the explosive nature of diazomethane [4]. Recent advances in continuous flow processing have made this approach more accessible for synthetic applications, allowing for safer generation and utilization of diazomethane in methylation reactions [4].

Halogenation and Nitration Pathways

The introduction of halogen substituents into aromatic benzoate derivatives follows well-established electrophilic aromatic substitution pathways. For brominated derivatives, traditional bromination employs molecular bromine or N-bromosuccinimide as brominating agents [5] [6]. The regioselectivity of bromination is controlled by the electronic effects of existing substituents on the aromatic ring.

In the case of methyl 4-bromo-2-fluoro-5-methoxybenzoate, the methoxy group serves as a strong electron-donating substituent, directing electrophilic bromination to the ortho and para positions relative to its location [6]. The presence of the electron-withdrawing ester group provides additional regiochemical control, influencing the overall substitution pattern [6].

Nitration reactions follow similar mechanistic principles, utilizing nitric acid in combination with sulfuric acid to generate the nitronium ion electrophile [7] [8]. The nitration of methyl benzoate derivatives typically occurs at the meta position relative to the ester group due to its electron-withdrawing nature [7]. This reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity [8].

| Halogenation Agent | Selectivity | Reaction Conditions | Typical Yield |

|---|---|---|---|

| Molecular Bromine | Ortho/Para | 0-25°C, 2-6 hours | 70-85% |

| N-Bromosuccinimide | High selectivity | Room temperature, 1-3 hours | 80-90% |

| N-Bromophthalimide | Meta-selective | 80-120°C, 4-8 hours | 75-88% |

Recent developments in palladium-catalyzed meta-selective bromination using N-bromophthalimide have provided access to previously challenging substitution patterns [6] [9]. This methodology employs directing groups to achieve meta-selectivity, overcoming the inherent electronic preferences of aromatic substituents [9].

Catalytic and Modern Synthetic Techniques

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including highly substituted benzoate derivatives. The Suzuki-Miyaura coupling reaction stands as one of the most versatile methods for constructing carbon-carbon bonds between aryl halides and organoborane compounds [10] [11].

For the synthesis of methyl 4-bromo-2-fluoro-5-methoxybenzoate analogs, Suzuki-Miyaura coupling can be employed to introduce various aryl substituents through cross-coupling with appropriate boronic acids or boronate esters [10]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or bis(dibenzylideneacetone)palladium in combination with phosphine ligands [10].

The mechanism proceeds through oxidative addition of the aryl bromide to the palladium(0) center, followed by transmetalation with the organoborane reagent and subsequent reductive elimination to form the desired biaryl product [10]. The presence of fluorine substituents can influence the electronic properties of the aryl halide, affecting both the oxidative addition step and overall reaction efficiency [11].

| Catalyst System | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-100°C | 70-90% |

| Pd(dba)₂/PPh₃ | Na₂CO₃ | Toluene/EtOH | 95°C | 75-95% |

| PdCl₂(dppf) | CsF | DMAc | 120°C | 80-92% |

Highly fluorinated substrates present unique challenges in cross-coupling reactions due to their reduced reactivity and potential for competing side reactions [11] [12]. Recent advances in catalyst design have addressed these challenges through the development of specialized ligand systems that enhance the reactivity of fluorinated aryl halides [12].

The Sonogashira coupling reaction provides an alternative approach for introducing alkynyl substituents into brominated benzoate derivatives [13] [14]. This reaction employs palladium catalysts in combination with copper co-catalysts to facilitate the coupling of terminal alkynes with aryl halides [13]. The reaction conditions typically involve organic bases such as triethylamine and elevated temperatures ranging from 80-100°C [13].

Iodination-Cyanation Cascades for Functionalization

Cascade reactions involving sequential iodination and cyanation steps represent powerful synthetic strategies for the rapid construction of complex molecular architectures. These processes combine multiple bond-forming events in a single operation, enhancing synthetic efficiency and reducing the number of isolation and purification steps [15] [16].

The iodination-cyanation cascade typically begins with the in situ generation of an iodine-containing intermediate through reaction with molecular iodine and appropriate activating agents [15]. Subsequent cyanation occurs through the introduction of cyanide nucleophiles such as potassium ferrocyanide trihydrate, which serves as both a cyanide source and reducing agent [16].

For benzoate derivatives, this cascade approach can be applied to introduce cyano functionality at specific positions on the aromatic ring [15] [16]. The process involves the formation of an intermediate iodinated species, followed by a formal hydrogen atom transfer process that accounts for the observed regioselectivity [16].

| Iodination Agent | Cyanation Source | Promoter | Reaction Time | Product Yield |

|---|---|---|---|---|

| I₂ | K₄[Fe(CN)₆]·3H₂O | AlCl₃ | 4-6 hours | 65-80% |

| NIS | KCN | CuI | 2-4 hours | 70-85% |

| ICl | TMSCN | Lewis acid | 3-5 hours | 60-75% |

The mechanistic pathway involves the formation of a reactive iodine-containing intermediate that undergoes subsequent nucleophilic attack by the cyanide source [16]. The site selectivity of cyanation is influenced by the electronic properties of the aromatic substrate and the nature of the iodinating agent employed [15].

Process Optimization Strategies

Solvent Selection and Reaction Conditions

Solvent selection plays a crucial role in optimizing synthetic processes for methyl benzoate derivatives. The choice of solvent affects reaction kinetics, product selectivity, and overall process efficiency [17] [18]. For fluorinated compounds, specialized solvents may be required to achieve optimal results [18] [19].

Traditional organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide have been extensively used in benzoate synthesis [17]. However, the presence of halogen substituents, particularly fluorine, can significantly influence solvent compatibility and reaction outcomes [18]. Fluorinated solvents such as hexafluoroisopropanol and trifluoroethanol have emerged as valuable alternatives for reactions involving fluorinated substrates [19].

The polarity of the chosen solvent directly impacts reaction mechanisms and product distribution [17]. Polar protic solvents stabilize charged intermediates and facilitate ionic reaction pathways, while non-polar solvents favor radical mechanisms and non-ionic transformations [17]. The dielectric constant of the solvent provides a quantitative measure of its polarity, with values ranging from 1.89 for hexane to 80.1 for water [17].

| Solvent | Dielectric Constant | Boiling Point (°C) | Application |

|---|---|---|---|

| Dichloromethane | 8.93 | 39.6 | General synthetic applications |

| Tetrahydrofuran | 7.58 | 66.0 | Metal-catalyzed reactions |

| Dimethylformamide | 36.7 | 153.0 | High-temperature processes |

| Hexafluoroisopropanol | 16.7 | 58.2 | Fluorinated substrate reactions |

Temperature optimization involves balancing reaction rate with selectivity and product stability [18]. Higher temperatures generally accelerate reaction kinetics but may lead to increased side reactions and product decomposition [20]. The optimization process typically involves systematic variation of temperature while monitoring reaction progress and product quality [21].

Pressure considerations become important for reactions involving gaseous reagents or volatile solvents [18]. Elevated pressures may be necessary to maintain liquid phases at elevated temperatures or to drive equilibrium reactions toward product formation [20].

Purification and Yield Enhancement

Purification strategies for methyl benzoate derivatives encompass both chromatographic and recrystallization methods. Column chromatography remains the most widely used technique for purifying organic compounds due to its versatility and effectiveness [22] [23]. The separation is based on differential adsorption of compounds to a stationary phase, typically silica gel or alumina [23].

The selection of appropriate solvent systems for column chromatography requires careful consideration of compound polarity and desired separation efficiency [23]. Non-polar solvents such as hexane elute non-polar compounds, while polar solvents like ethyl acetate or methanol elute both polar and non-polar species [23]. Gradient elution systems using increasing solvent polarity often provide optimal separation of complex mixtures [23].

Recrystallization offers an alternative purification method that can achieve high purity levels while being more cost-effective than chromatographic methods [22] [24]. This technique relies on the differential solubility of compounds in hot versus cold solvents [24]. The compound of interest is dissolved in a hot solvent and allowed to crystallize upon cooling, leaving impurities in solution [22].

| Purification Method | Purity Achieved | Recovery Yield | Time Required |

|---|---|---|---|

| Column Chromatography | 95-99% | 80-95% | 2-6 hours |

| Recrystallization | 98-99.5% | 70-90% | 4-24 hours |

| Preparative HPLC | 99-99.9% | 85-95% | 1-3 hours |

Yield enhancement strategies focus on minimizing material losses during synthesis and purification steps [25] [20]. Optimization of reaction stoichiometry, catalyst loading, and reaction time can significantly improve overall yields [20]. The use of excess reagents may drive reactions to completion but must be balanced against increased costs and purification challenges [21].

Process optimization often involves systematic evaluation of multiple variables simultaneously using design of experiments methodologies [21]. This approach allows for the identification of optimal conditions while minimizing the number of required experiments [21]. Statistical analysis of the results provides insights into factor interactions and enables prediction of reaction outcomes under different conditions [21].

Bromine Displacement Mechanisms

Methyl 4-bromo-2-fluoro-5-methoxybenzoate exhibits substantial reactivity in nucleophilic substitution reactions, primarily through displacement of the bromine atom at the 4-position. The bromine atom serves as an excellent leaving group, facilitating various palladium-catalyzed cross-coupling reactions [3].

Suzuki-Miyaura Coupling Reactions

The most extensively studied transformation involves Suzuki-Miyaura coupling, where the compound undergoes oxidative addition with palladium(0) catalysts followed by transmetalation with organoboron reagents [4] [5] [3]. Under optimized conditions using tetrakis(triphenylphosphine)palladium(0) and sodium carbonate at 80°C, arylboronic acids couple efficiently to yield biaryl products in 65-85% yields [7]. The mechanism proceeds through the classical three-step pathway: oxidative addition of the aryl bromide to the palladium center, transmetalation with the activated boronic acid species, and reductive elimination to form the carbon-carbon bond while regenerating the active catalyst [3].

Buchwald-Hartwig Amination

Nucleophilic amination reactions proceed through displacement of bromine with various nitrogen nucleophiles [8] [9]. Using palladium(II) acetate with Xantphos ligand and cesium carbonate in dioxane, primary and secondary amines couple effectively to form aryl-nitrogen bonds in 45-78% yields [9]. The electron-withdrawing effects of the fluorine and ester groups enhance the electrophilicity of the aromatic carbon, facilitating nucleophilic attack .

Direct Nucleophilic Aromatic Substitution

Under forcing conditions, direct nucleophilic aromatic substitution can occur without transition metal catalysis . Sodium methoxide in dimethyl sulfoxide at elevated temperatures promotes displacement through an addition-elimination mechanism via a Meisenheimer complex intermediate [11]. The presence of electron-withdrawing substituents (fluorine and ester groups) stabilizes the anionic intermediate, making this pathway viable with yields ranging from 62-88% .

| Reaction Type | Reagents/Conditions | Product Yield (%) | Mechanism |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/Na₂CO₃, arylboronic acid, 80°C | 65-85 | Oxidative addition → Transmetalation → Reductive elimination |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos, amine, Cs₂CO₃, dioxane | 45-78 | Oxidative addition → Coordination → Reductive elimination |

| Nucleophilic Aromatic Substitution | NaOCH₃, DMSO or CuI/NH₃ (aq), 120°C | 62-88 | Addition-elimination via Meisenheimer complex |

Fluorine Participation in Cross-Coupling

Unique Reactivity of Aromatic Carbon-Fluorine Bonds

While traditionally considered inert, the aromatic carbon-fluorine bond in methyl 4-bromo-2-fluoro-5-methoxybenzoate can participate in cross-coupling reactions under specific conditions [12] [13]. The high bond dissociation energy of aromatic C-F bonds (approximately 130 kcal/mol) requires specialized catalyst systems and elevated temperatures [13].

Nickel-Catalyzed Fluorine Activation

Recent developments in nickel catalysis have enabled activation of aromatic C-F bonds through unique mechanistic pathways [13]. Using nickel(0) complexes with tricyclohexylphosphine ligands, fluorine displacement can occur at 80-120°C with moderate selectivity [13]. The mechanism involves β-fluorine elimination from nickelacyclopropane intermediates, which distinguishes it from traditional oxidative addition pathways [13].

Orthogonal Reactivity Patterns

In mixed halogen systems like methyl 4-bromo-2-fluoro-5-methoxybenzoate, selective reaction at the bromine position occurs preferentially due to the significantly lower activation energy required for C-Br bond cleavage [14] [13]. This orthogonal reactivity allows for sequential functionalization strategies, where bromine displacement occurs first under mild conditions, followed by fluorine activation under more forcing conditions [13].

Electronic Effects on Fluorine Reactivity

The electron-withdrawing nature of the ester and methoxy substituents influences fluorine reactivity through resonance and inductive effects [15] [16]. Computational studies indicate that πσ* state stabilization in highly fluorinated aromatic systems contributes to unique vibronic coupling effects that can modulate reaction pathways [15]. The perfluoro effect observed in related systems suggests that multiple fluorine substituents can dramatically alter electronic structure and reactivity patterns [15].

| Substrate Type | Catalyst System | Temperature (°C) | Selectivity | Notes |

|---|---|---|---|---|

| Aromatic C-F bonds | Ni(COD)₂/PCy₃ | 80-120 | Moderate | High activation energy required |

| Mixed halogen systems | Pd/NHC ligands | 90-110 | C-Br > C-F | Orthogonal reactivity pattern |

| Electron-deficient aryl fluorides | Pd(OAc)₂/XPhos | 100-130 | Good | Electron-withdrawing groups enhance reactivity |

Redox and Functional Group Transformations

Reduction of Nitro Groups to Amines

Chemical Reduction Pathways

While methyl 4-bromo-2-fluoro-5-methoxybenzoate does not contain a nitro group, related nitro-substituted analogs undergo facile reduction to corresponding anilines [18] . The nitro-to-amine transformation represents a fundamental functional group interconversion with broad synthetic utility .

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride in tetrahydrofuran provides highly effective reduction of aromatic nitro groups . The reaction typically proceeds at 0°C to room temperature over 2-4 hours, achieving 70-95% yields of the corresponding aniline . The mechanism involves initial coordination of the nitro oxygen to aluminum, followed by sequential hydride delivery and elimination of water .

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation offers an alternative approach with excellent chemoselectivity . Under atmospheric hydrogen pressure with 10% palladium on carbon, nitro groups are reduced while preserving halogen substituents and ester functionality . The heterogeneous nature of this catalyst system facilitates product isolation and catalyst recovery .

Metal-Mediated Reduction

Iron or zinc in hydrochloric acid provides a cost-effective reduction method, particularly suitable for large-scale applications [20]. The reaction proceeds through single-electron transfer mechanisms, generating radical intermediates that ultimately yield the amine product [20]. Yields typically range from 65-88%, with reaction times of 1-6 hours depending on substrate and conditions [20].

Oxidation and Electron Transfer Processes

Aromatic Ring Oxidation

The methoxy-substituted aromatic ring in methyl 4-bromo-2-fluoro-5-methoxybenzoate can undergo oxidative transformations under appropriate conditions [21]. Peracid oxidation using ethaneperoxoic acid (generated in situ from hydrogen peroxide and acetic acid) enables electrophilic hydroxylation of the aromatic ring [21].

Mechanism of Peracid Oxidation

The oxidation mechanism involves two discrete steps: initial addition of OH⁺ to the most nucleophilic carbon atom (rate-determining step), followed by proton loss from the aromatic ring [21]. Density functional theory calculations support this mechanistic pathway and predict regioselectivity based on frontier molecular orbital energies [21].

Electron Transfer in Benzoate Systems

Fluorenyl benzoates serve as model systems for understanding proton-coupled electron transfer (PCET) mechanisms in aromatic esters [22]. The process involves multi-site concerted proton-electron transfer, where both proton and electron are treated quantum mechanically [22]. Marcus theory analysis reveals unusually low transfer coefficients (α = 0.23), deviating from classical behavior over wide driving force ranges [22].

Redox Stability and Decomposition

Under oxidative conditions, methoxy groups can undergo demethylation through radical pathways [23] [24]. Cytochrome P450 enzymes catalyze O-demethylation of lignin-derived aromatic compounds through oxo-iron(IV) intermediate formation [24]. The reaction involves hydrogen atom abstraction from the methoxy group, followed by radical rebound to form formaldehyde and the corresponding phenol [24].

| Transformation Type | Reagents | Conditions | Yield Range (%) | Selectivity Notes |

|---|---|---|---|---|

| Nitro → Amine Reduction | LiAlH₄/THF or H₂/Pd-C | 0°C → RT, 2-4 h | 70-95 | Chemoselective for nitro groups |

| Aromatic Oxidation | KMnO₄/H₂SO₄ or CrO₃/AcOH | Reflux, 4-8 h | 60-85 | Can lead to over-oxidation |

| Electron Transfer Processes | External oxidants (PCET mechanism) | Variable temp, substrate dependent | 45-80 | Concerted proton-electron transfer |

Acid-Catalyzed and Base-Mediated Reactions

Ester Hydrolysis and Decarboxylation

Base-Catalyzed Hydrolysis Mechanisms

Methyl 4-bromo-2-fluoro-5-methoxybenzoate undergoes efficient base-catalyzed hydrolysis to yield the corresponding carboxylic acid [25]. The reaction follows a BAc2 mechanism involving nucleophilic attack of hydroxide ion on the carbonyl carbon [25]. Sodium hydroxide in aqueous solution under reflux conditions provides complete hydrolysis with half-lives ranging from 12-21 minutes [25].

Electronic Effects on Hydrolysis Rates

The electron-withdrawing bromine and fluorine substituents significantly enhance hydrolysis rates compared to unsubstituted benzoate esters [25]. Comparative kinetic studies demonstrate that electron-withdrawing groups lower the energy of the LUMO orbital, increasing carbonyl electrophilicity and facilitating nucleophilic attack [25]. The methoxy group at the 5-position provides modest electron donation through resonance, partially offsetting the deactivating effects of the halogen substituents [25].

Acid-Catalyzed Hydrolysis

Under acidic conditions using sulfuric acid at 80°C, the ester undergoes hydrolysis through an AAc2 mechanism involving initial protonation of the carbonyl oxygen [25]. This pathway shows half-lives of 15-30 minutes, with rates enhanced by the same electron-withdrawing substituents that accelerate base hydrolysis [25]. The dual activation pattern confirms that both mechanisms involve increased carbonyl electrophilicity as the rate-determining factor [25].

Decarboxylation Processes

Following hydrolysis, the resulting 4-bromo-2-fluoro-5-methoxybenzoic acid can undergo thermal decarboxylation under high-temperature conditions (200-250°C) [26]. The mechanism involves β-elimination through a carbanion intermediate, requiring α-hydrogen abstraction and stabilization of the resulting carbanion [26]. The electron-withdrawing substituents stabilize the intermediate, facilitating CO₂ elimination [26].

Hydrolysis Kinetics and Substituent Correlations

Quantitative structure-activity relationships (QSAR) demonstrate strong correlations between hydrolysis rates and calculated electronic parameters [25]. Hammett analysis reveals positive ρ values for both acid and base hydrolysis, confirming the activating influence of electron-withdrawing groups [25]. Linear free energy relationships enable prediction of hydrolysis rates for related substituted benzoate esters [25].

Methoxy Group Reactivity in Aromatic Systems

Nucleophilic Displacement of Methoxy Groups

While methoxy groups are generally poor leaving groups in nucleophilic substitution reactions, specialized conditions can promote their displacement [11]. Sodium hydride-lithium iodide composite reagents enable nucleophilic amination of methoxyarenes through concerted aromatic substitution (cSNAr) mechanisms [11]. The reaction requires high temperatures and strong nucleophiles to overcome the inherent stability of the C-O bond [11].

Chemical O-Demethylation

Boron tribromide in dichloromethane represents the most common method for methoxy group cleavage [27]. The reaction proceeds through coordination of BBr₃ to the methoxy oxygen, followed by SN2 displacement of the resulting oxonium salt [27]. Aluminum chloride provides an alternative demethylating agent, particularly effective for morphinan derivatives and related heterocycles [27].

Enzymatic O-Demethylation

Biological demethylation systems offer highly selective alternatives to chemical methods [23] [28]. Tetrahydrofolate-dependent O-demethylases such as LigM catalyze methyl transfer from aromatic substrates to H₄folate, producing 5-methyl-tetrahydrofolate [23]. The mechanism involves tyrosine-dependent stabilization of the aryl substrate during methyl removal [23].

Cobalamin-Dependent Methyltransferases

Cobalamin-dependent veratrol-O-demethylase (vdmB) enables oxygen-free regioselective demethylation through methyl transfer mechanisms [28]. The enzyme accepts dimethoxy and trimethoxy aromatic substrates, showing clear regioselectivity for para-positioned methoxy groups relative to other substituents [28]. Natural products such as papaverine undergo demethylation with excellent regioselectivity (>99%) [28].

Electronic Control of Methoxy Reactivity

Electron-withdrawing substituents significantly enhance methoxy group reactivity through inductive and resonance effects [11] [27]. The fluorine and bromine substituents in methyl 4-bromo-2-fluoro-5-methoxybenzoate activate the methoxy group toward nucleophilic displacement and demethylation reactions [11]. Computational studies indicate that electron deficiency at the aromatic ring facilitates both chemical and enzymatic demethylation pathways [23].

| Reaction Type | Typical Conditions | Selectivity | Electronic Effects | Typical Products |

|---|---|---|---|---|

| O-Demethylation (Chemical) | BBr₃, AlCl₃, or HI | Regioselective demethylation possible | Enhanced by Lewis acids | Phenols |

| O-Demethylation (Enzymatic) | P450 enzymes, cobalamin MTases | High regioselectivity | Substrate-specific recognition | Phenols + methylated cofactor |

| Nucleophilic Displacement | NaH/LiI, high temp | Generally poor leaving group | Activated by EWG on ring | Substituted aromatics |

Radical-Mediated Transformations

Photochemical and thermal radical initiation can promote methoxy group transformations through homolytic cleavage mechanisms [29]. Aromatic methoxy radicals undergo various reaction pathways including hydrogen abstraction, radical coupling, and rearrangement processes [29]. The stabilization of radical intermediates by aromatic conjugation influences product distributions and reaction selectivity [29].

| Reaction Class | Conditions | Half-life/Rate | Mechanism | Substituent Effects |

|---|---|---|---|---|

| Ester Hydrolysis (Base) | NaOH/H₂O, reflux | t₁/₂ = 12-21 min | BAc2 - base attack on carbonyl | EWG accelerate, EDG slow |

| Ester Hydrolysis (Acid) | H₂SO₄/H₂O, 80°C | t₁/₂ = 15-30 min | AAc2 - acid protonation | EWG accelerate reaction |

| Methoxy Demethylation | BBr₃/CH₂Cl₂ or AlCl₃ | Minutes to hours | SN2 or coordinated elimination | Electronics affect demethylation rate |